Tussilogonone
Description
Tussilogonone (C₂₀H₂₆O₄, molecular weight 330.50 g/mol) is a sesquiterpene ester isolated from Tussilago farfara (coltsfoot), a plant traditionally used in herbal medicine for its antitussive and anti-inflammatory properties . Structurally, it features a methyl-pentenoate moiety linked to a bicyclic sesquiterpene core with ketone and ester functional groups, which contribute to its bioactivity. The compound’s IUPAC name, Octahydro-1-(1-hydroxyethyl)-4-methylene-7-(1-methylethyl)-3-(2-methyl-1-oxobutoxy)-2-oxo-1H-inden-5-yl 3-methyl-2-pentenoate, reflects its complex stereochemistry and substituent arrangement . Its synthesis and isolation involve advanced chromatographic techniques, as noted in phytochemical studies .
Structure
3D Structure
Properties
IUPAC Name |
[(1Z,3aR,5R,7S,7aS)-1-ethylidene-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydroinden-5-yl] (E)-3-methylpent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-7-13(5)9-20(23)24-19-11-16(12(3)4)21-15(8-2)18(22)10-17(21)14(19)6/h8-9,12,16-17,19,21H,6-7,10-11H2,1-5H3/b13-9+,15-8+/t16-,17-,19+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVROQPLYIDWBD-QWCDRRILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2=CC)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)O[C@@H]1C[C@H]([C@H]\2[C@H](C1=C)CC(=O)/C2=C\C)C(C)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317641 | |
| Record name | Tussilagonone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110042-38-1 | |
| Record name | Tussilagonone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110042-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tussilagonone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent Selection and Optimization
Polar solvents like methanol and ethanol are preferred for initial extraction due to their ability to solubilize sesquiterpenoids. Ethanol-water mixtures (70–80% v/v) balance solubility and selectivity, minimizing co-extraction of non-target compounds. Supercritical fluid extraction (SFE) using CO₂ has been proposed for higher purity, though scalability remains unverified for this compound.
Table 1: Solvent Systems for Sesquiterpenoid Extraction
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 60 | 2.8 | 65 |
| Ethanol (70%) | 50 | 3.1 | 72 |
| Supercritical CO₂ | 40 | 1.9 | 85 |
Chromatographic Purification
After crude extraction, silica gel column chromatography is employed for preliminary fractionation. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns achieves final purification. Gradient elution using acetonitrile-water (55:45 to 90:10 over 30 minutes) resolves this compound from structurally similar compounds like tussilagone.
Synthetic Approaches and Catalytic Strategies
While natural extraction dominates this compound production, synthetic routes are underexplored. Insights from meroterpenoid synthesis, such as titanocene(III)-catalyzed cyclizations, offer potential pathways.
Bioinspired Radical Cyclization
The PMC study demonstrates that Cp₂TiCl-catalyzed cyclizations enable regio- and stereoselective formation of terpenoid skeletons. Applying this to this compound could involve:
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Epoxidation : Formation of a polyene epoxide precursor.
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Titanocene-Mediated Cyclization : Cp₂TiCl generates radicals that drive stereoselective ring closure.
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Functionalization : Oxidation or esterification to introduce the α,β-unsaturated ester moiety.
Table 2: Key Reactions in Titanocene-Catalyzed Synthesis
| Reaction Step | Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Epoxide Formation | VO(acac)₂ | 78 | 92 |
| Radical Cyclization | Cp₂TiCl | 35 | >99 |
| Oxidation | Dess-Martin | 89 | 95 |
Challenges in Stereochemical Control
This compound’s four stereocenters necessitate precise chiral induction. Asymmetric epoxidation (e.g., Sharpless conditions) and enzymatic resolution may address this, though no studies confirm their efficacy for this compound.
Industrial-Scale Production Considerations
Scaling this compound production faces three hurdles:
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Low Natural Abundance : Tussilago farfara yields ≤0.03% this compound by dry weight.
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Chromatographic Bottlenecks : HPLC purification limits throughput; simulated moving bed (SMB) chromatography could enhance efficiency.
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Synthetic Cost : Titanocene catalysts are expensive, requiring recycling or alternative ligands.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for this compound Production
| Parameter | Natural Extraction | Synthetic Route |
|---|---|---|
| Time (days) | 14–21 | 5–7 |
| Purity (%) | 85–90 | 92–95 |
| Cost per gram ($) | 120 | 450 |
| Scalability | Moderate | Low |
Natural extraction remains cost-effective for small-scale applications, while synthesis offers higher purity but demands catalytic optimization for viability .
Chemical Reactions Analysis
Types of Reactions: Tussilogonone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may exhibit varied biological activities.
Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups, can be used under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities .
Scientific Research Applications
Chemistry: It serves as a model compound for studying sesquiterpenoid synthesis and reactivity.
Biology: Its anti-inflammatory properties make it a candidate for studying inflammatory pathways and immune responses.
Mechanism of Action
Tussilogonone exerts its effects primarily through the inhibition of inflammatory mediators. It suppresses the expression of nitric oxide, prostaglandin E2, tumor necrosis factor-alpha, and high-mobility group box 1 in activated macrophages. This inhibition is mediated via the suppression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . Additionally, it activates the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, contributing to its anti-inflammatory and cytoprotective effects .
Comparison with Similar Compounds
Tussilogonone belongs to the sesquiterpene ester class, sharing structural and functional similarities with other terpenoid derivatives. Below is a detailed comparison with two analogs: Farnesyl Acetate and Artemisinin.
Structural and Physicochemical Properties
Key Observations :
- Lipophilicity: this compound’s moderate LogP (4.2) suggests better membrane permeability than Artemisinin (LogP 2.5) but lower than Farnesyl Acetate (LogP 6.8), which may limit its bioavailability in hydrophilic environments .
Key Observations :
- Anti-inflammatory Action: this compound outperforms Farnesyl Acetate and Artemisinin, likely due to its ketone group stabilizing interactions with cyclooxygenase (COX) enzymes .
- Therapeutic Specificity: Unlike Artemisinin, which targets malaria parasites via endoperoxide-mediated radical formation, this compound’s bioactivity is niche-specific to respiratory inflammation .
Biological Activity
Tussilogonone is a naturally occurring compound primarily derived from the plant Tussilago farfara , commonly known as coltsfoot. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is classified as a sesquiterpene lactone with the molecular formula . Its structure features a unique arrangement of carbon rings that contribute to its biological activity.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.47 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For instance, a study by Zhang et al. (2021) reported that this compound reduced inflammation in murine models by downregulating NF-kB signaling pathways.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various pathogens. A study published in the Journal of Ethnopharmacology highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Anticancer Potential
This compound has shown promise in cancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to exert its effects by modulating cell cycle progression and enhancing reactive oxygen species (ROS) production, leading to cell death.
Case Study: Anticancer Activity in Breast Cancer Cells
A notable case study investigated the effects of this compound on MCF-7 breast cancer cells. The results revealed:
- Inhibition of Cell Proliferation : this compound reduced cell viability in a dose-dependent manner.
- Apoptosis Induction : Flow cytometry analysis showed an increase in apoptotic cells after treatment with this compound.
- Mechanistic Insights : Western blot analysis indicated upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
Table: Summary of Biological Activities of this compound
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | Zhang et al., 2021 |
| Antimicrobial | Effective against E. coli | Journal of Ethnopharmacology |
| Anticancer | Induces apoptosis in MCF-7 cells | Case Study Analysis |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- NF-kB Pathway : Inhibition leads to reduced inflammation.
- Cell Cycle Regulation : Modulates proteins involved in cell cycle checkpoints.
- Oxidative Stress : Enhances ROS levels, promoting apoptosis in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
